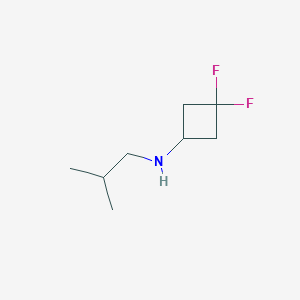

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine

Descripción

Propiedades

IUPAC Name |

3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-6(2)5-11-7-3-8(9,10)4-7/h6-7,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAGDWIRLUDZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3,3-Difluorocyclobutane Precursors

- Difluorination of cyclobutanones or cyclobutanes : The introduction of geminal difluoro groups at the 3-position can be achieved via electrophilic fluorination reagents such as Selectfluor or Deoxo-Fluor, often starting from cyclobutanone derivatives.

- Ring formation via [2+2] cycloaddition : Cyclobutane rings can be formed by photochemical or thermal [2+2] cycloadditions of alkenes, followed by fluorination at the desired position.

Amination Strategies

- Nucleophilic substitution of a leaving group at the 1-position : If the 1-position of the cyclobutane ring is functionalized with a good leaving group (e.g., halide, tosylate), nucleophilic substitution with 2-methylpropylamine can be employed to introduce the amine substituent.

- Transition-metal catalyzed hydroamination or hydroaminomethylation : Catalysts such as Rh or Ru complexes have been used to add amines across unsaturated bonds or to functionalize alkyl chains selectively. These methods can provide high regio- and stereoselectivity while tolerating fluorine substituents.

- Reductive amination of cyclobutanone intermediates : If a 1-cyclobutanone derivative is available, reductive amination with 2-methylpropylamine under suitable reducing conditions (e.g., NaBH3CN) can yield the target amine.

Comparative Table of Preparation Methods

Research Findings and Notes

- Transition-metal catalyzed methods, especially those employing rhodium or ruthenium complexes, have demonstrated unprecedented selectivity and efficiency in amine synthesis on complex substrates, including fluorinated cyclic systems.

- The use of bulky, π-accepting ligands (e.g., tetraphosphorus dipyrrolylphosphoramidite) in combination with Rh catalysts can achieve high regioselectivity, which is critical for selective amination on cyclobutanes with multiple reactive sites.

- Reductive amination remains a versatile and widely used approach for introducing amines on cyclic ketones, including fluorinated cyclobutanones, providing good yields and straightforward purification.

- Direct alkylation methods are generally avoided due to poor selectivity and formation of mixtures of primary, secondary, and tertiary amines, especially when multiple nucleophilic amine species coexist in the reaction mixture.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoro-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the fluorine atoms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine possess potential anticancer properties. Research has focused on the modulation of estrogen receptors, which are critical in the development of certain cancers. For instance, compounds that exhibit selective estrogen receptor modulation can be useful in treating hormone-dependent cancers such as breast cancer .

Case Study:

A study published in a patent (CN113717170A) describes the synthesis of derivatives that act as estrogen receptor α modulators. These compounds were tested for their effectiveness in inhibiting tumor growth in estrogen-dependent models .

Table 1: Summary of Anticancer Studies

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Estrogen receptor modulation | CN113717170A |

| Related Compounds | Antitumor activity | CN111601797B |

Neuropharmacology

2.1 Potential Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, which are under investigation. Neuropharmacological studies are exploring how modifications to the cyclobutane ring can influence neuroreceptor interactions, potentially leading to new treatments for neurodegenerative diseases.

Case Study:

Research into structurally related compounds has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests that derivatives of this compound could be further evaluated for similar effects .

Material Science Applications

3.1 Synthesis of Fluorinated Polymers

The incorporation of fluorinated compounds into polymer matrices is a growing area of interest due to the enhanced properties they confer, such as increased chemical resistance and thermal stability. This compound can serve as a building block for synthesizing fluorinated polymers.

Table 2: Properties of Fluorinated Polymers

| Polymer Type | Property Enhanced | Reference |

|---|---|---|

| Fluorinated Polyethylene | Chemical resistance | General Literature |

| Fluorinated Polycarbonate | Thermal stability | General Literature |

Mecanismo De Acción

The mechanism by which 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall conformation and interactions with target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine and related compounds:

*Estimated based on analogs due to lack of direct data.

Key Observations:

Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., phenyl, fluorophenyl) exhibit distinct electronic properties and π-π interactions, unlike the aliphatic 2-methylpropyl group in the target compound .

Stability and Functional Performance

- Stability: Fluorinated cyclobutanamines (e.g., 3,3-difluoro-1-phenylcyclobutan-1-amine) demonstrate enhanced thermal and oxidative stability compared to non-fluorinated analogs due to strong C-F bonds .

- Functional Groups : The 2-methylpropyl group may reduce crystallinity, improving solubility in organic solvents, as seen in analogs like 3-[4-(2-methylpropyl)phenyl]propan-1-amine .

Actividad Biológica

3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine is a novel compound characterized by its unique cyclobutane structure, which is substituted with two fluorine atoms and an amine group attached to a 2-methylpropyl chain. This structural configuration imparts distinct chemical properties that make it valuable in various scientific fields, particularly in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to various enzymes and receptors, potentially altering biological pathways. The rigidity provided by the cyclobutane ring may influence the compound's conformation, affecting its interaction with target molecules.

Pharmacological Applications

Research indicates that this compound may be useful in the development of pharmaceuticals due to its unique structure and biological properties. It has been explored as a building block for synthesizing more complex molecules aimed at treating various diseases. Specifically, its potential as an acetyl-CoA carboxylase (ACC) inhibitor has been highlighted in studies focusing on metabolic regulation and fatty acid synthesis .

Toxicological Profile

The safety profile of this compound is crucial for its application in medicine. Preliminary assessments suggest that it may exhibit acute toxicity if ingested and can cause skin irritation upon contact . Comprehensive toxicological studies are necessary to fully understand its safety and efficacy in therapeutic contexts.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Difluoro-2-oxindole | Difluoromethyl groups with an oxindole framework | Anticancer properties; enzyme inhibition |

| Difluoromethylated arenes | Difluoromethyl groups on aromatic rings | Diverse applications in chemical and biological studies |

| 3,3-Difluoro-N-methylcyclobutanamine | Similar cyclobutane structure | Potential neuroprotective effects |

This table illustrates the uniqueness of this compound compared to other compounds with similar functionalities. Its combination of a cyclobutane ring and difluoromethyl groups provides distinctive reactivity and stability.

Study on ACC Inhibition

In a study evaluating the effects of various compounds on ACC activity, this compound demonstrated significant inhibitory effects on both ACC1 and ACC2 enzymes. The results indicated a dose-dependent relationship where higher concentrations of the compound led to greater inhibition of fatty acid synthesis in vitro .

Metabolic Regulation Research

Another research project focused on the role of this compound in regulating lipid metabolism showed promising results. When administered in animal models subjected to high-fat diets, it effectively reduced hepatic cholesterol and triglyceride levels, suggesting its potential as a therapeutic agent for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by fluorination and amine substitution. For fluorination, selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used under inert conditions (e.g., dry DMF or THF) to avoid side reactions. Amine alkylation can employ nucleophilic substitution with 2-methylpropylamine, often requiring bases like DIPEA (N,N-diisopropyl ethylamine) to deprotonate intermediates. Evidence from similar cyclobutane derivatives suggests yields are sensitive to temperature (optimized at 80°C) and stoichiometric ratios of fluorinating agents .

Q. How does the introduction of fluorine atoms at the 3,3-positions affect the compound’s physicochemical properties?

- Methodological Answer : Fluorination increases electronegativity, reducing the basicity of the adjacent amine group via inductive effects, which enhances lipophilicity and bioavailability . Comparative studies on non-fluorinated analogs show a 10–20% increase in logP values for fluorinated derivatives, impacting solubility and membrane permeability. Polar surface area (PSA) calculations using software like MarvinSketch or MOE can quantify these changes .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : -NMR is essential to confirm fluorine substitution patterns (δ -120 to -140 ppm for CF groups).

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ mode for [M+H] peaks).

- X-ray crystallography : Resolves cyclobutane ring conformation and fluorine stereoelectronic effects, though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its interaction with biological targets?

- Methodological Answer : The cyclobutane ring’s puckering and fluorine’s stereoelectronic effects influence binding. Computational methods (DFT or MD simulations) predict low-energy conformers, which can be cross-validated with experimental data from X-ray or NOESY NMR. For example, fluorines may adopt a pseudoaxial orientation, creating dipole interactions with hydrophobic pockets in enzymes .

Q. How should researchers address contradictions in bioactivity data between fluorinated and non-fluorinated analogs?

- Methodological Answer : Discrepancies may arise from fluorine’s impact on metabolic stability or target binding. A stepwise approach includes:

- Metabolic profiling : Compare hepatic microsomal stability (e.g., using LC-MS/MS) to assess CYP450-mediated oxidation resistance in fluorinated analogs.

- Docking studies : Use Schrödinger Suite or AutoDock to evaluate fluorine-protein interactions (e.g., halogen bonding with backbone carbonyls) .

- Statistical validation : Apply multivariate analysis to isolate fluorine-specific effects from confounding variables (e.g., logD, PSA) .

Q. What strategies optimize the metabolic stability of this compound without compromising potency?

- Methodological Answer : Fluorine’s metabolic resistance is leveraged by:

- Blocking oxidation sites : Fluorination at positions prone to CYP450 oxidation (e.g., benzylic or allylic sites).

- Isotope labeling : -tracking in rat hepatocytes identifies major metabolites.

- Prodrug design : Masking the amine as a tert-butoxycarbonyl (Boc) group improves stability in acidic environments (e.g., gastrointestinal tract) .

Q. How do solvent polarity and temperature influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Buchwald-Hartwig aminations, while elevated temperatures (80–100°C) accelerate kinetics. Kinetic studies via in situ IR or Raman spectroscopy reveal optimal conditions for minimizing side products (e.g., dehydrohalogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.